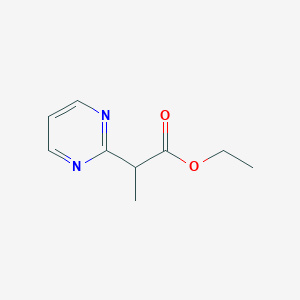
Ethyl 2-(pyrimidin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(pyrimidin-2-yl)propanoate is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly used in scientific research for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-(pyrimidin-2-yl)propanoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
Ethyl 2-(pyrimidin-2-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose and lipid metabolism by activating PPARγ.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(pyrimidin-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. It is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, it has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on Ethyl 2-(pyrimidin-2-yl)propanoate. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, particularly cancer and neurological disorders. Another direction is to develop new synthetic methods for the compound that can improve its solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of Ethyl 2-(pyrimidin-2-yl)propanoate and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of Ethyl 2-(pyrimidin-2-yl)propanoate involves the reaction of ethyl acetoacetate with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Ethyl 2-(pyrimidin-2-yl)propanoate has various scientific research applications. It has been used in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
191725-65-2 |
|---|---|
Nom du produit |
Ethyl 2-(pyrimidin-2-yl)propanoate |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
ethyl 2-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7(2)8-10-5-4-6-11-8/h4-7H,3H2,1-2H3 |
Clé InChI |
DXIQUQYLOVOVHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C1=NC=CC=N1 |
SMILES canonique |
CCOC(=O)C(C)C1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



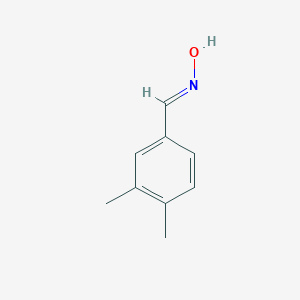
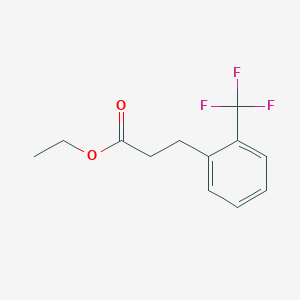
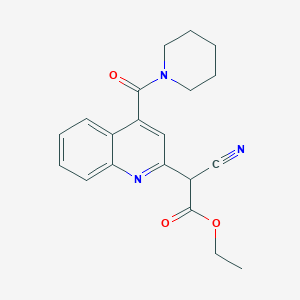
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
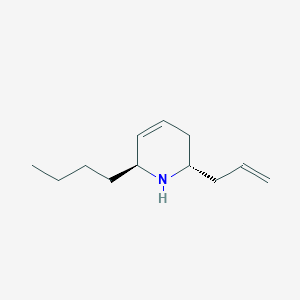
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
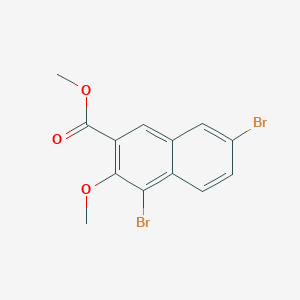
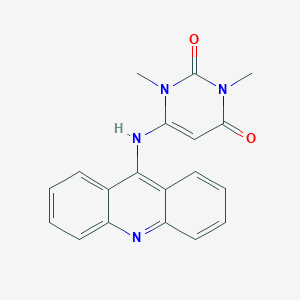
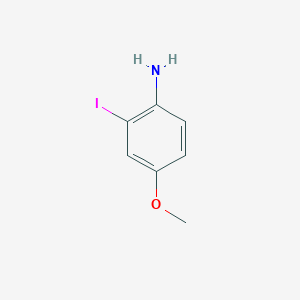
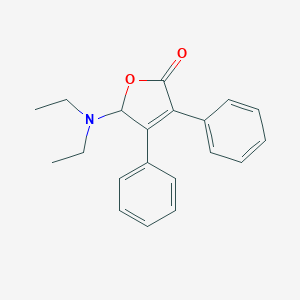
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
